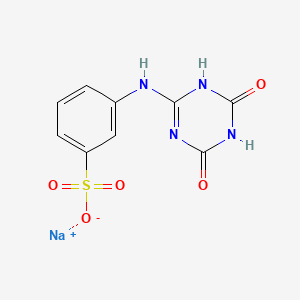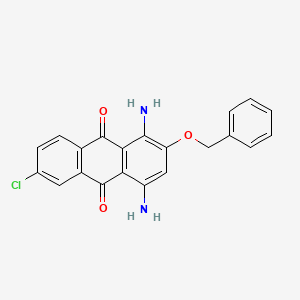
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide is a coordination complex that features ruthenium in the +3 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide typically involves the reaction of ruthenium trichloride with adenosine and ammonia in the presence of a bromide source. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction scheme can be represented as follows:
RuCl3+Adenosine+NH3+Br−→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species .
Applications De Recherche Scientifique
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties and ability to target specific cellular pathways.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide involves its interaction with molecular targets such as DNA and proteins. The ruthenium center can coordinate with nucleophilic sites on biomolecules, leading to the formation of stable adducts. These interactions can disrupt cellular processes and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ruthenium(3+), (adenosine)pentaammine-, tribromide
- Ruthenium(3+), (guanosine)pentaammine-, tribromide
- Ruthenium(3+), (cytidine)pentaammine-, tribromide
Uniqueness
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide is unique due to its specific coordination with adenosine, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in biological systems .
Propriétés
Formule moléculaire |
C10H18Br3N10O4Ru |
|---|---|
Poids moléculaire |
683.1 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-2,3-diamino-5-(6-aminopurin-9-yl)-2-[diamino(aminooxy)methyl]oxolane-3,4-diol;ruthenium(3+);tribromide |
InChI |
InChI=1S/C10H18N10O4.3BrH.Ru/c11-5-3-6(18-1-17-5)20(2-19-3)7-4(21)8(12,22)9(13,23-7)10(14,15)24-16;;;;/h1-2,4,7,21-22H,12-16H2,(H2,11,17,18);3*1H;/q;;;;+3/p-3/t4-,7+,8-,9-;;;;/m0..../s1 |
Clé InChI |
PABJXALBLXQZGL-JDZSDGQSSA-K |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@]([C@](O3)(C(N)(N)ON)N)(N)O)O)N.[Br-].[Br-].[Br-].[Ru+3] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(C(N)(N)ON)N)(N)O)O)N.[Br-].[Br-].[Br-].[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
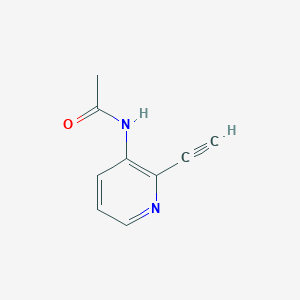
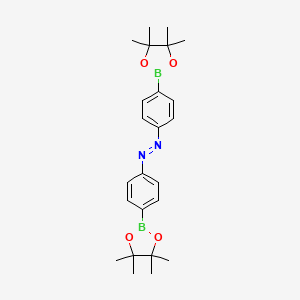
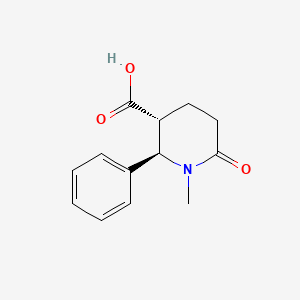
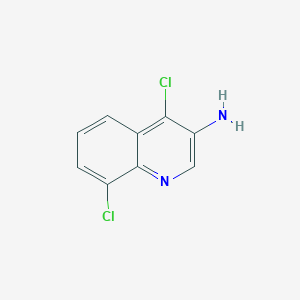
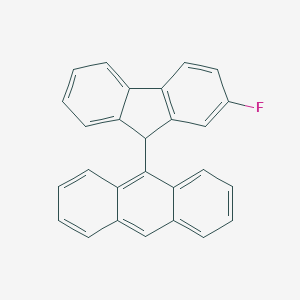
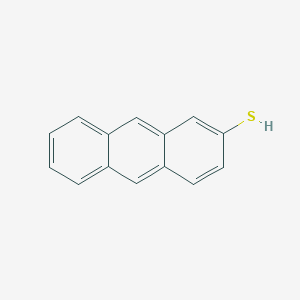
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B13134455.png)
![(R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B13134460.png)

![[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol](/img/structure/B13134471.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13134478.png)
